Lipophilicity Advantage Over Non-Fluorinated Analog
The 5-fluoro substitution in 5-fluoro-2-(4-fluorophenoxy)aniline significantly increases its lipophilicity compared to its non-fluorinated analog, 2-(4-fluorophenoxy)aniline. The calculated LogP for the 5-fluoro compound is 3.43, while the LogP for the non-fluorinated analog 2-(4-fluorophenoxy)aniline is 2.87 . This difference of +0.56 LogP units translates to a predicted ~3.6-fold increase in octanol-water partition coefficient, a property strongly correlated with improved blood-brain barrier (BBB) permeability .
| Evidence Dimension | Calculated lipophilicity (LogP) and predicted blood-brain barrier permeability |
|---|---|
| Target Compound Data | ACD/LogP: 3.43 |
| Comparator Or Baseline | 2-(4-fluorophenoxy)aniline (CAS 3169-71-9), ACD/LogP: 2.87 |
| Quantified Difference | ΔLogP = +0.56; This corresponds to a predicted ~3.6-fold increase in octanol-water partitioning. |
| Conditions | Calculated using ACD/Labs Percepta Platform, a standard industry tool for predicting physicochemical properties from chemical structure . |
Why This Matters
For projects targeting CNS disorders, the 5-fluoro compound offers a clear, quantifiable advantage in predicted brain penetration, a key parameter in drug candidate selection.
